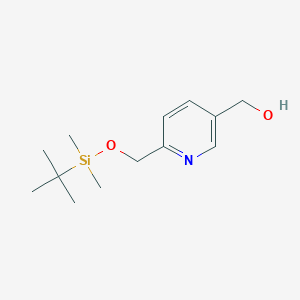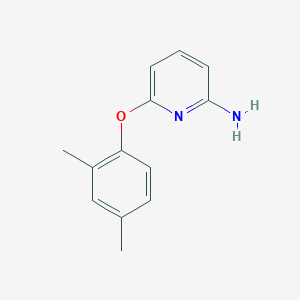
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H10BrClN2. It is a derivative of benzene, featuring both bromine and chlorine substituents, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-N-(2-chlorophenyl)benzene-1,2-diamine using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under conditions that favor nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1,2-diaminobenzene: Similar in structure but lacks the chlorine substituent.
4-bromo-N1-methyl-benzene-1,2-diamine dihydrochloride: Contains a methyl group instead of the 2-chlorophenyl group.
4-bromo-1-chloro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of the 2-chlorophenyl group.
Propriétés
Formule moléculaire |
C12H10BrClN2 |
|---|---|
Poids moléculaire |
297.58 g/mol |
Nom IUPAC |
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H10BrClN2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 |
Clé InChI |
ZHDDEICEOYBCHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)

![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)


